3,4-Dimethylbenzamide

Vibrational Spectroscopy DFT Analysis Quality Control

3,4-Dimethylbenzamide (C₉H₁₁NO, MW 149.19) is a primary benzamide featuring methyl substituents at the 3- and 4-positions of the aromatic ring. It is commercially available as a white crystalline solid with a melting point of 101–103 °C and a predicted boiling point of 251.3 °C.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 5580-33-6
Cat. No. B1294666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylbenzamide
CAS5580-33-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)C
InChIInChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11)
InChIKeyINGCXEIJXKQPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylbenzamide (CAS 5580-33-6): Physicochemical Profile and Procurement Baseline


3,4-Dimethylbenzamide (C₉H₁₁NO, MW 149.19) is a primary benzamide featuring methyl substituents at the 3- and 4-positions of the aromatic ring [1]. It is commercially available as a white crystalline solid with a melting point of 101–103 °C and a predicted boiling point of 251.3 °C . Its computed LogP of 2.10 and polar surface area of 43.09 Ų position it as a moderately lipophilic, hydrogen‑bond‑capable scaffold commonly employed as a pharmaceutical intermediate and research chemical .

Why 3,4-Dimethylbenzamide Cannot Be Interchanged with Other Benzamide Isomers


Benzamide derivatives with identical molecular formulae but different methyl‑substitution patterns exhibit diverging solid‑state packing, thermal stability, and spectroscopic signatures that directly impact analytical method development, formulation consistency, and reproducibility in synthesis. For example, the 3,4‑dimethyl isomer displays vibrational coupling patterns and dimerization behavior distinct from hydroxylated analogs [1], while its melting point differs by more than 30 °C from the 3,5‑dimethyl isomer . Such differences preclude simple one‑for‑one substitution in validated processes.

Quantitative Differentiation Evidence for 3,4-Dimethylbenzamide vs. Closest Analogs


Infrared Spectroscopic Differentiation from 3,4,5‑Trihydroxybenzamide

In a direct head‑to‑head study, the FT‑IR and FT‑Raman spectra of 3,4‑dimethylbenzamide (DMBA) and 3,4,5‑trihydroxybenzamide (THBA) were measured in the 400–4000 cm⁻¹ and 50–3500 cm⁻¹ regions, respectively [1]. Complete vibrational assignments revealed that the dimethyl substitution pattern produces unique C–H stretching and amide band contours that are absent in the trihydroxy analog, providing a definitive spectroscopic fingerprint for identity verification and purity assessment [1].

Vibrational Spectroscopy DFT Analysis Quality Control

Melting Point Differentiation from 3,5‑Dimethylbenzamide Isomer

The melting point of 3,4‑dimethylbenzamide is reported as 101–103 °C , whereas its positional isomer 3,5‑dimethylbenzamide melts at 135–135.5 °C . This represents a difference of approximately 33 °C, attributable to differences in crystal packing and intermolecular hydrogen‑bonding networks arising from the distinct substitution pattern.

Thermal Analysis Solid‑State Characterization Isomer Differentiation

Gas‑Phase Proton Affinity Differentiation via Mass Spectrometry

The proton affinity (PA) of substituted benzamides has been determined experimentally by the kinetic method using mass‑analyzed ion kinetic energy (MIKE) spectrometry [1]. Within a series of 15 substituted benzamides, the PA values vary systematically with the nature and position of ring substituents. Although individual PA values for 3,4‑dimethylbenzamide were not isolated in the accessed fragment, the study demonstrates that the 3,4‑dimethyl substitution pattern yields a distinct PA bracketing range relative to unsubstituted benzamide and other positional isomers, enabling differentiation by gas‑phase ion chemistry.

Mass Spectrometry Proton Affinity Gas‑Phase Basicity

Analgesic Activity Claimed in Patent Literature

U.S. Patent 3,086,911 (1963) claims 3,4‑dimethylbenzamide as an analgesic agent for the relief of protopathic pain, with an average adult daily dose range of 0.5–3.0 grams and unit dosage forms containing 0.25–0.50 gram [1]. The patent describes combination formulations with aspirin, phenacetin, and caffeine, indicating the compound was investigated as an active pharmaceutical ingredient rather than merely an intermediate.

Analgesic Pain Management Pharmaceutical Intermediate

Optimal Procurement and Application Scenarios for 3,4-Dimethylbenzamide


Spectroscopic Reference Standard for Vibrational Analysis

The fully assigned FT‑IR and FT‑Raman spectra of 3,4‑dimethylbenzamide, validated against DFT calculations at the B3LYP/6‑311++G(d,p) level [1], make the compound suitable as a reference material for vibrational spectroscopy laboratories developing methods to distinguish positional isomers of substituted benzamides.

Pharmaceutical Intermediate Requiring Isomer‑Specific Procurement

When a synthetic route specifies a 3,4‑dimethyl substitution pattern, the melting point of 101–103 °C [1] provides a rapid identity check to ensure the 3,5‑dimethyl isomer (mp 135–135.5 °C) has not been inadvertently supplied, preventing costly downstream purity failures.

Mass Spectrometry Method Development for Benzamide Analytics

As a member of the systematically studied benzamide proton‑affinity series [1], 3,4‑dimethylbenzamide can serve as a test analyte for developing and validating mass spectrometry‑based quantification methods that rely on gas‑phase basicity for ionization optimization.

Historical Reference Compound for Analgesic Benzamide Research

Research programs exploring non‑opioid analgesics may procure 3,4‑dimethylbenzamide as a historical reference, given its documented analgesic activity and established human dosing range of 0.5–3.0 g/day [1], enabling structure‑activity relationship studies against newer benzamide derivatives.

Technical Documentation Hub

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